2-Hydroxy-4,6-dimethoxybenzamide
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Overview
Description
2-Hydroxy-4,6-dimethoxybenzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including 2-Hydroxy-4,6-dimethoxybenzamide, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods: In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,6-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-4,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of plastics, rubber, and paper.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to the release of intracellular contents and inhibition of bacterial growth . The compound’s antioxidant properties are due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 2-Hydroxy-4-methoxybenzaldehyde
Comparison: 2-Hydroxy-4,6-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. For example, its antioxidant and antibacterial activities are more pronounced compared to other benzamide derivatives .
Properties
CAS No. |
62827-48-9 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(11)8(9(10)12)7(4-5)14-2/h3-4,11H,1-2H3,(H2,10,12) |
InChI Key |
IWQBGMQPWAXHCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N)O |
Origin of Product |
United States |
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